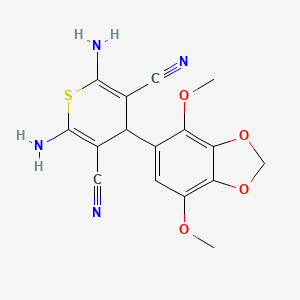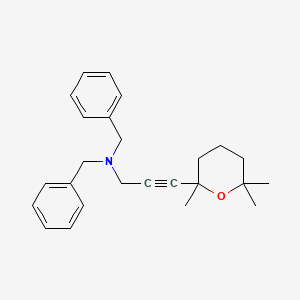![molecular formula C13H18N4O2 B11476239 2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]ethanamine](/img/structure/B11476239.png)
2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3,5-Dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with a 3,5-dimethoxybenzyl group and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, often catalyzed by copper(I) ions.
Introduction of the 3,5-Dimethoxybenzyl Group: This step involves the reaction of the triazole intermediate with 3,5-dimethoxybenzyl chloride under basic conditions.
Attachment of the Ethanamine Chain: The final step involves the reaction of the substituted triazole with an ethanamine derivative.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,5-Dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ typically yields the corresponding carbonyl compounds .
Scientific Research Applications
2-[1-(3,5-Dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its triazole moiety.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the 3,5-dimethoxybenzyl group can interact with hydrophobic pockets in proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- **2-[1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine
- **2-[1-(4-(Methylsulfonyl)benzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine
- **2-[1-(2,4,5-Trifluorobenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine
Uniqueness
The uniqueness of 2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H18N4O2 |
|---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]triazol-4-yl]ethanamine |
InChI |
InChI=1S/C13H18N4O2/c1-18-12-5-10(6-13(7-12)19-2)8-17-9-11(3-4-14)15-16-17/h5-7,9H,3-4,8,14H2,1-2H3 |
InChI Key |
SBXOPIJRYAXVQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C=C(N=N2)CCN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-{[(1-chlorobutylidene)amino]oxy}-3,3,3-trifluoro-2-{[(3-fluorophenyl)carbamoyl]amino}propanoate](/img/structure/B11476165.png)
![4-[7-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzenesulfonamide](/img/structure/B11476170.png)
![3-cyclohexyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11476182.png)
![2-(Butan-2-ylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11476186.png)
![5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-[(E)-(3-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11476192.png)
![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11476193.png)

![2-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11476208.png)
![N,N'-[(5-tert-butyl-2-hydroxybenzene-1,3-diyl)dimethanediyl]bis{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide}](/img/structure/B11476210.png)
![4-bromo-N-[(2-bromo-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B11476216.png)
![Ethyl 2-{[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-YL]methoxy}-2-acetamido-3,3,3-trifluoropropanoate](/img/structure/B11476219.png)
![Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B11476225.png)
